2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride
Overview
Description
2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride is a chemical compound that features a piperidine ring substituted with dimethyl groups at positions 3 and 5. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride typically involves the following steps:
Formation of 3,5-Dimethylpiperidine: This can be achieved by hydrogenation of 3,5-dimethylpyridine.
Alkylation: The 3,5-dimethylpiperidine is then alkylated with 3-chloropropanol to form 3-(3,5-dimethylpiperidin-1-yl)propanol.
Etherification: The resulting alcohol is then reacted with 2-hydroxybenzaldehyde to form 2-[3-(3,5-dimethylpiperidin-1-yl)propoxy]benzaldehyde.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzoic acid.
Reduction: 2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzyl alcohol.
Substitution: Various N-alkylated derivatives of the piperidine ring.
Scientific Research Applications
2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor to the compound, used in similar applications.
2,6-Dimethylpiperidine: Another piperidine derivative with different substitution patterns.
Piperidine: The parent compound, widely used in organic synthesis.
Uniqueness
2-[3-(3,5-Dimethylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride is unique due to its specific substitution pattern and the presence of both an aldehyde group and a piperidine ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-14-10-15(2)12-18(11-14)8-5-9-20-17-7-4-3-6-16(17)13-19;/h3-4,6-7,13-15H,5,8-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMBCBQRHIZKOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCOC2=CC=CC=C2C=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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